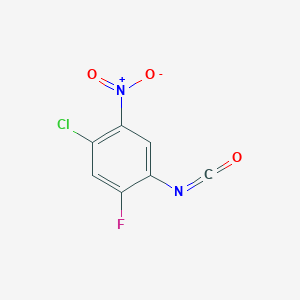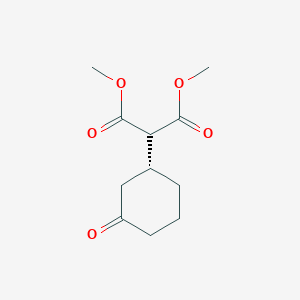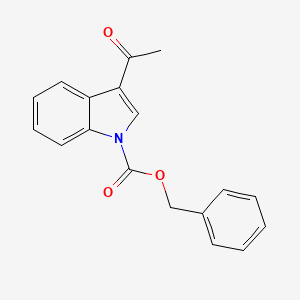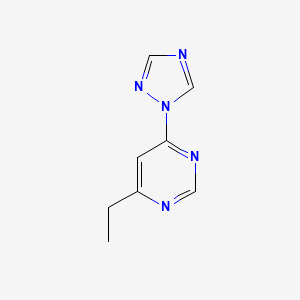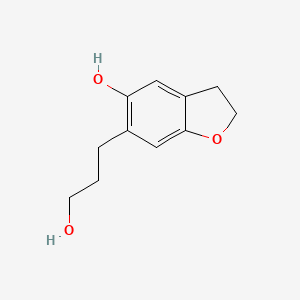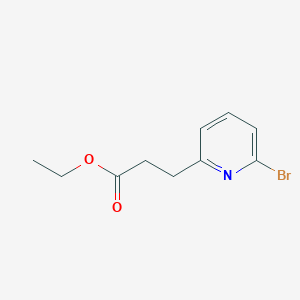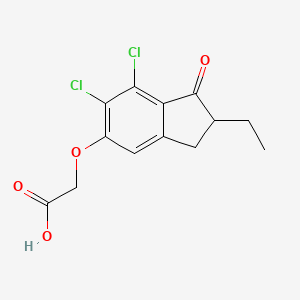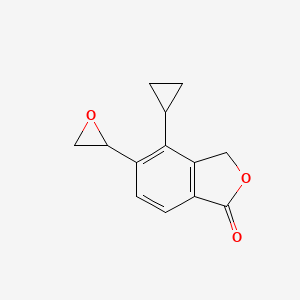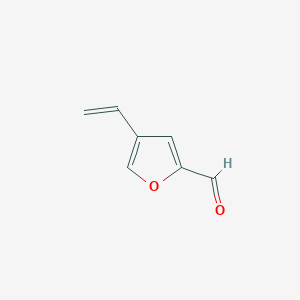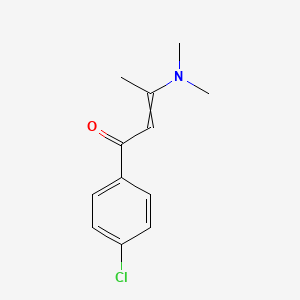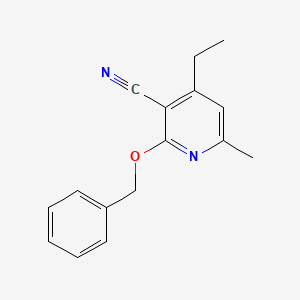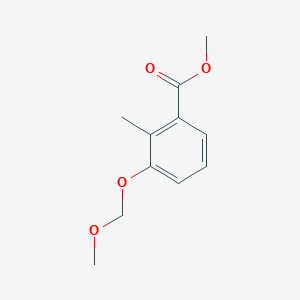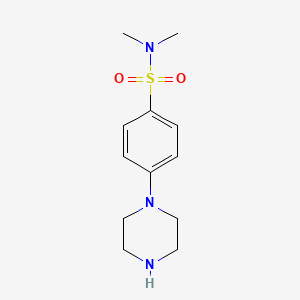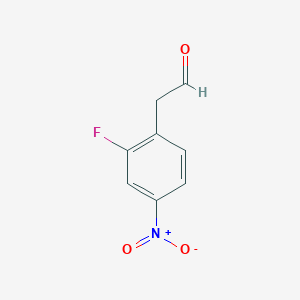
2-(2-fluoro-4-nitrophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluoro-4-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, with an acetaldehyde group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-nitrophenyl)acetaldehyde typically involves the introduction of the fluorine and nitro groups onto a phenyl ring, followed by the addition of an acetaldehyde group. One common method is the nitration of 2-fluorobenzene to introduce the nitro group, followed by formylation to attach the acetaldehyde group. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and formylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-fluoro-4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: (2-Fluoro-4-nitrophenyl)acetic acid.
Reduction: (2-Fluoro-4-aminophenyl)acetaldehyde.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-fluoro-4-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-fluoro-4-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Fluoro-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(2-Fluoro-4-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.
(2-Chloro-4-nitrophenyl)acetaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(2-fluoro-4-nitrophenyl)acetaldehyde is unique due to the combination of the fluorine and nitro groups, which can significantly influence its chemical reactivity and potential applications. The presence of the acetaldehyde group also provides additional versatility in chemical synthesis and biological interactions.
Eigenschaften
CAS-Nummer |
1160623-39-1 |
|---|---|
Molekularformel |
C8H6FNO3 |
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
2-(2-fluoro-4-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,4-5H,3H2 |
InChI-Schlüssel |
LZKNKPAAARBNAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


